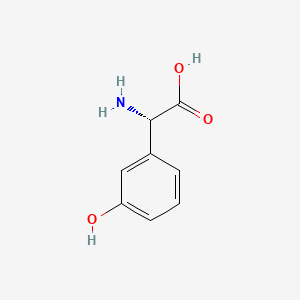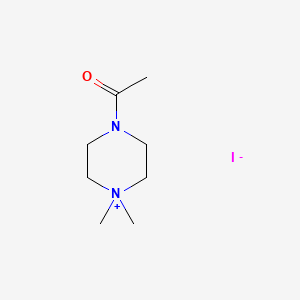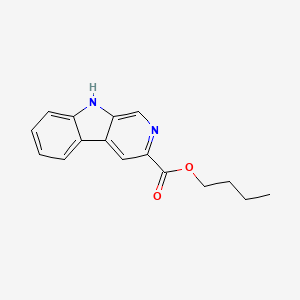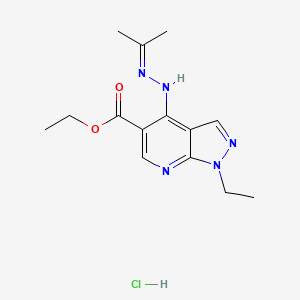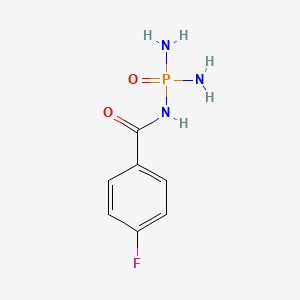
16,16-dimethylprostaglandin E2
Overview
Description
16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic analog of Prostaglandin E2. Prostaglandins are lipid compounds that perform hormone-like functions in the body. dmPGE2 is known for its enhanced stability and resistance to metabolic degradation, making it a valuable tool in scientific research .
Scientific Research Applications
16,16-Dimethyl Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prostaglandins and their analogs.
Biology: Employed in studies of cell signaling pathways and the regulation of physiological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Target of Action
16,16-Dimethyl prostaglandin E2 (16,16-dimethyl PGE2) is an orally active vertebrate Hematopoietic stem cells (HSCs) homeostasis critical regulator . It primarily targets the prostaglandin E (EP) receptor subtypes , acting as an agonist . These receptors play a crucial role in various physiological processes, including inflammation, fever, and the induction of labor .
Mode of Action
16,16-Dimethyl PGE2 interacts with its targets, the EP receptor subtypes, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. It has been shown to act through EP2/EP4 .
Biochemical Pathways
Upon activation of the EP receptors, 16,16-Dimethyl PGE2 influences several biochemical pathways. Notably, it has been shown to interact with the Wnt pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Pharmacokinetics
The pharmacokinetics of 16,16-Dimethyl PGE2 involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be resistant to metabolism by 15-hydroxy PGDH , which results in a prolonged half-life in vivo . This means that once administered, 16,16-Dimethyl PGE2 remains in the body for an extended period, thereby potentially increasing its bioavailability and therapeutic effects.
Result of Action
The activation of EP receptors by 16,16-Dimethyl PGE2 leads to various molecular and cellular effects. For instance, it has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection . It also inhibits gastric motor activity, which may explain its cytoprotective action .
Action Environment
The action, efficacy, and stability of 16,16-Dimethyl PGE2 can be influenced by various environmental factors. For instance, its resistance to metabolism by 15-hydroxy PGDH allows it to have a prolonged half-life in vivo, which can be influenced by factors such as the presence of other drugs, the physiological state of the individual, and genetic factors . .
Safety and Hazards
Future Directions
16,16-Dimethylprostaglandin E2 has been used experimentally to induce cervical ripening, uterine contraction, and prevent ulceration of the gastric mucosa in rats and dogs . It has also been used to preserve the self-renewal properties while preventing the differentiation of hematopoietic stem cells during expansion in culture .
Biochemical Analysis
Biochemical Properties
16,16-Dimethyl Prostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) . It acts as an agonist on most prostaglandin E (EP) receptor subtypes . The Kd for activation of isolated EP2 receptors is about 1 nM .
Cellular Effects
16,16-Dimethyl Prostaglandin E2 has been shown to enhance hematopoietic stem cell homing, survival, and proliferation . It increases hematopoietic stem and progenitor cell (HSPC) numbers in zebrafish aorta-gonad-mesonephros (AGM) region and mouse bone marrow . It mediates the effects of WNT on zebrafish HSPC self-renewal .
Molecular Mechanism
It is known to stimulate hematopoiesis by activating the Wnt signaling pathway, which increases cellular levels of beta-catenin, a subunit of the cadherin protein complex .
Temporal Effects in Laboratory Settings
16,16-Dimethyl Prostaglandin E2 has a prolonged half-life in vivo due to its resistance to metabolism by 15-hydroxy PGDH . It has been shown to prevent acid secretion from gastric cells during a second histamine infusion .
Dosage Effects in Animal Models
In animal models, 16,16-Dimethyl Prostaglandin E2 has been shown to delay the onset of allograft rejection . All animals developed severe rejection and died subsequently .
Metabolic Pathways
16,16-Dimethyl Prostaglandin E2 is involved in the prostanoid pathway . It inhibits 15-hydroxy PGDH, an enzyme involved in the metabolism of prostaglandins .
Transport and Distribution
The transport and distribution of 16,16-Dimethyl Prostaglandin E2 within cells and tissues are not well studied. It is known that it is resistant to metabolism by 15-hydroxy PGDH, suggesting that it may have a prolonged presence in cells .
Subcellular Localization
Given its role as an agonist on most prostaglandin E (EP) receptor subtypes , it is likely to interact with these receptors at the cell membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-Dimethyl Prostaglandin E2 involves the modification of the natural Prostaglandin E2 moleculeThis modification is achieved through a series of chemical reactions, including esterification, reduction, and oxidation .
Industrial Production Methods
Industrial production of 16,16-Dimethyl Prostaglandin E2 involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
16,16-Dimethyl Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): The natural form of the compound, less stable and more susceptible to metabolic degradation.
15-Methyl Prostaglandin E2: Another synthetic analog with similar properties but different stability and activity profiles.
Prostaglandin F2α (PGF2α): A related compound with distinct physiological effects.
Uniqueness
16,16-Dimethyl Prostaglandin E2 is unique due to its enhanced stability and resistance to metabolic degradation, making it more effective in long-term studies and therapeutic applications. Its ability to activate specific prostaglandin receptors with high affinity also sets it apart from other analogs .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBBBBDJSWHMU-WMBBNPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025748 | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-25-3 | |
| Record name | 16,16-Dimethyl-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,16-Dimethylprostaglandin E2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



